

Application Note: Experimental Setup for Photocatalytic Degradation using Calcium Titanate (CaTiO₃)

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Compound of Interest						
Compound Name:	Calcium titanate					
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Introduction

Calcium titanate (CaTiO₃), a perovskite-type oxide, is a promising semiconductor material for photocatalysis due to its high stability, excellent photoelectric activity, and structural flexibility.[1] Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source to generate highly reactive oxygen species (ROS), which can degrade a wide range of organic pollutants into simpler, less harmful compounds. This document provides detailed protocols for the synthesis of CaTiO₃, its characterization, and the experimental setup for evaluating its photocatalytic activity in the degradation of organic pollutants.

Part 1: Synthesis and Characterization of CaTiO₃ Photocatalyst

The properties and performance of the CaTiO₃ photocatalyst are highly dependent on its synthesis method. Various methods such as solid-state reaction, sol-gel, and hydrothermal processes are commonly used.[2] Below is a detailed protocol for the polymeric precursor (Pechini) method.

Protocol 1.1: Synthesis of CaTiO₃ Nanoparticles via the Pechini Method

This method is effective for producing homogenous, fine ceramic powders at relatively low temperatures.[1]



· Chelation:

- Gently heat ethylene glycol to 70°C in a beaker.
- Add citric acid to the heated ethylene glycol while maintaining constant stirring and temperature until a clear solution is obtained.[3]
- Separately, dissolve the titanium precursor (e.g., titanium isopropoxide) in the citric acid/ethylene glycol solution.
- Dissolve the calcium precursor (e.g., calcium nitrate) in the same solution to form a stable complex.

Polymerization:

 Increase the temperature of the solution to between 120°C and 140°C to initiate polyesterification, resulting in a polymeric resin.

Calcination:

- Pre-calcine the resin at approximately 350°C for 2-4 hours to decompose the organic material.
- Perform a final calcination of the resulting powder at a higher temperature, typically around 700°C for 2-6 hours, to form the crystalline CaTiO₃ perovskite phase.[1]

Protocol 1.2: Physicochemical Characterization of CaTiO3

Characterization is crucial to understand the structural, morphological, and optical properties of the synthesized catalyst.

- X-ray Diffraction (XRD): Used to identify the crystalline phase, structure, and purity of the synthesized CaTiO₃ powder.[4][5] The presence of a majority perovskite-type phase with an orthorhombic structure is expected.[1]
- Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, particle size, and state of agglomeration of the catalyst particles.[5]



- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the sample and confirm the removal of organic precursors after calcination.[4][5]
- UV-Vis Diffuse Reflectance Spectroscopy (DRS): Determines the optical properties and is used to calculate the band gap energy of the CaTiO₃ catalyst.[6]
- Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the catalyst,
 which is an important factor in photocatalytic activity.[1]

Part 2: Photocatalytic Degradation Experimental Protocol

This section details the setup and procedure for evaluating the photocatalytic performance of the synthesized CaTiO₃.

Protocol 2.1: Preparation of Pollutant Stock Solution

- Select a model organic pollutant. Common choices include dyes like Methylene Blue (MB),
 Brilliant Green (BG), Methyl Orange (MO), or pharmaceutical compounds like Levofloxacin (LVF).[1][2][4]
- Prepare a stock solution of the pollutant (e.g., 1000 mg/L) by dissolving a precise amount of the compound in deionized water.
- Prepare working solutions of desired concentrations (e.g., 4-20 mg/L) by diluting the stock solution.[2][7]

Protocol 2.2: Photocatalytic Activity Evaluation

- Reactor Setup: The experiment is typically conducted in a batch photoreactor, which may be a custom-made jacketed reactor to control the temperature.[4][5][7]
- Catalyst Suspension: Add a specific amount of CaTiO₃ catalyst to a known volume of the
 pollutant working solution (e.g., 50-100 mL). The catalyst dosage can vary, with studies using
 concentrations from 5 g/L to 8 g/L.[1][2]



- Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in complete
 darkness for 30-60 minutes.[1] This step ensures that an adsorption-desorption equilibrium is
 reached between the pollutant molecules and the catalyst surface.
- Initiation of Photocatalysis: Expose the suspension to a light source. A UV lamp is commonly used, and specific wavelengths (e.g., 254 nm or 300 nm) may be selected.[2][7][8] The reactor should be isolated from ambient light.[7]
- Sampling: At regular time intervals (e.g., every 15 or 20 minutes), withdraw aliquots (e.g., 3 mL) of the suspension.[1]
- Sample Preparation: Immediately centrifuge or filter the withdrawn aliquots to remove the CaTiO₃ catalyst particles before analysis. This step is critical to stop the reaction and prevent interference during measurement.

Part 3: Data Analysis and Presentation

Protocol 3.1: Quantification of Degradation

- Analysis: The concentration of the pollutant in the clarified samples is measured using a UV-Vis spectrophotometer.[1] The measurement is taken at the wavelength of maximum absorbance (λ max) for the specific pollutant.
- Calculation: The degradation efficiency (%) is calculated using the following formula[9]: Degradation (%) = $[(A_0 A_t) / A_0] \times 100$ Where A_0 is the initial absorbance of the pollutant solution (after the dark phase) and A_t is the absorbance at a given time 't'.[9]
- Kinetics: The reaction kinetics are often evaluated using pseudo-first-order or pseudo-second-order models to determine the rate constant of the degradation process.[4][7][10]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of Experimental Parameters for Photocatalytic Degradation using CaTiO₃.



Pollutant	Initial Concentrati on (mg/L)	Catalyst Dosage (g/L)	Light Source	рН	Reference
Methyl Orange (MO)	10	5	UV Light	6.2	[1]
Levofloxacin (LVF)	10	10	UV Light	4.5	[1]
Methylene Blue (MB)	4	8	300 nm UV Light	-	[2]
Brilliant Green (BG)	10	0.5 (50 mg in 100 mL)	254 nm UV Light	-	[7][8]

| Rhodamine B | - | - | - | - |[11][12] |

Table 2: Performance Data of CaTiO₃ in Photocatalytic Degradation.

Pollutant	Degradatio n Efficiency (%)	Reaction Time (min)	Kinetic Model	Rate Constant (k)	Reference
Methyl Orange (MO)	79.4	180	-	-	[1]
Levofloxacin (LVF)	98.1	180	-	-	[1]
Methylene Blue (MB)	~97	-	-	-	[13]
Brilliant Green (BG)	-	120	Pseudo-first- order	0.0185 min ⁻¹	[4][7]

| Methylene Blue (MB) | ~100 | 180 | - | - |[14] |

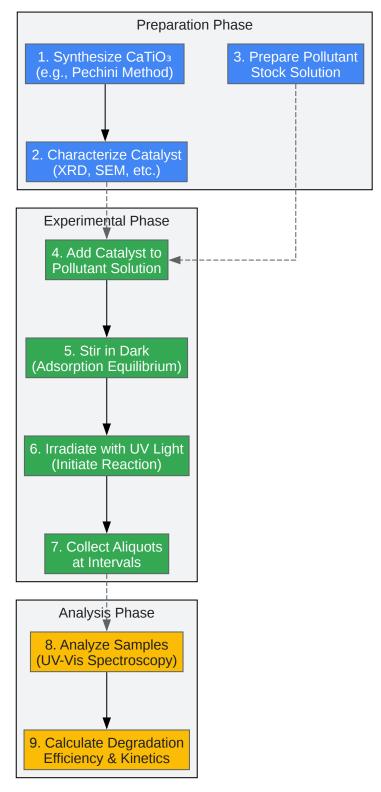


Visualizations

Diagrams of Experimental Workflow and Principles

The following diagrams illustrate the logical flow of the experimental procedure and the fundamental principle of photocatalysis.



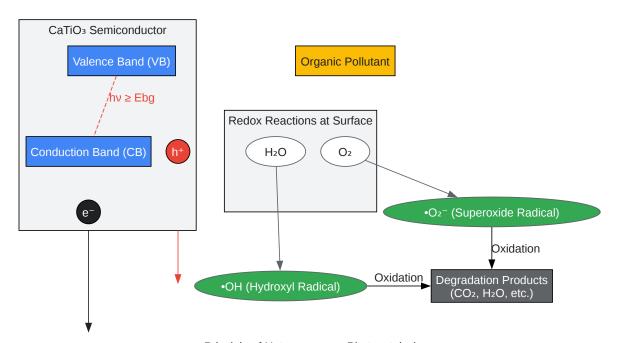


Experimental Workflow for Photocatalytic Degradation

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Caption: Workflow from catalyst synthesis to data analysis.





Principle of Heterogeneous Photocatalysis

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